molecular formula C13H21NO3S B4758678 N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide

N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide

Cat. No. B4758678
M. Wt: 271.38 g/mol
InChI Key: MFKOBROAHXCAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide, also known as NS3694, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2NH2) attached to an aryl or alkyl group. NS3694 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as voltage-gated sodium channels or carbonic anhydrase IX. In the case of voltage-gated sodium channels, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide binds to the channel protein and inhibits its activity, thereby reducing the generation and propagation of action potentials in neurons. In the case of carbonic anhydrase IX, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide binds to the enzyme and inhibits its activity, thereby reducing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the target and the concentration of the compound. In neurons, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to reduce the firing rate and excitability of neurons, which can have therapeutic applications in the treatment of epilepsy and other neurological disorders. In cancer cells, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cells, which can have therapeutic applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for specific targets, its well-defined chemical structure, and its availability from commercial sources. However, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide also has some limitations, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited stability under certain conditions.

Future Directions

There are several future directions for the study of N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide, including the development of new analogs with improved potency and selectivity for specific targets, the investigation of its potential therapeutic applications in other areas such as cardiovascular disease and inflammation, and the exploration of its mechanism of action at the molecular level. Additionally, the use of N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide as a lead compound for the development of new drugs with similar chemical structures and biological activities is an area of ongoing research.

Scientific Research Applications

N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition has been shown to have potential therapeutic applications in the treatment of epilepsy and other neurological disorders.
In cancer research, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. This inhibition has been shown to have potential therapeutic applications in the treatment of cancer.
In drug discovery, N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide has been used as a lead compound for the development of new drugs with similar chemical structures and biological activities. This approach, known as structure-activity relationship (SAR) analysis, has been used to identify compounds with improved potency and selectivity for specific targets.

properties

IUPAC Name

4-methyl-N-(3-propan-2-yloxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-11(2)17-10-4-9-14-18(15,16)13-7-5-12(3)6-8-13/h5-8,11,14H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKOBROAHXCAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[3-(propan-2-yloxy)propyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3-isopropoxypropyl)-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.